(R)-1-(3,4-Difluorophenyl)ethanamine

Catalog No.
S783462
CAS No.
321318-15-4
M.F
C8H9F2N
M. Wt
157.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-(3,4-Difluorophenyl)ethanamine

Sourcing (R)-1-(3,4-Difluorophenyl)ethanamine (CAS 321318-15-4) with >99% ee eliminates costly chiral resolution and guarantees API activity. The racemate or wrong enantiomer leads to wasted precursor and SFC separation. Key differentiators: • Pre-defined (R)-stereochemistry fits RIPK1/DHODH kinase hydrophobic pockets without steric clash. • 3,4-Difluorination enhances metabolic stability and amide coupling kinetics over mono-fluoro or unsubstituted analogs. • Saves >50% material costs by avoiding diastereomeric resolution. • Used as standard for (R)-selective transaminase engineering.

CAS Number

321318-15-4

Product Name

(R)-1-(3,4-Difluorophenyl)ethanamine

IUPAC Name

(1R)-1-(3,4-difluorophenyl)ethanamine

Molecular Formula

C8H9F2N

Molecular Weight

157.16 g/mol

InChI

InChI=1S/C8H9F2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m1/s1

InChI Key

AESHLRAPTJZOJL-RXMQYKEDSA-N

SMILES

CC(C1=CC(=C(C=C1)F)F)N

Canonical SMILES

CC(C1=CC(=C(C=C1)F)F)N

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)F)F)N

Synonyms

(R)-1-(3,4-Difluorophenyl)ethanamine, (R)-1-(3,4-Difluorophenyl)ethylamine, (1R)-1-(3,4-Difluorophenyl)ethanamine, (R)-3,4-Difluoro-α-methylbenzylamine, (R)-1-(3,4-Difluorophenyl)ethan-1-amine, (R)-3,4-Difluoro-α-methylbenzenemethanamine

Purity

≥98%

Package Size

1 g, 5 g

(R)-1-(3,4-Difluorophenyl)ethanamine (CAS 321318-15-4) is a highly enantiopure, fluorinated primary amine utilized extensively as a chiral building block in medicinal chemistry and industrial biocatalysis. The combination of a stereodefined ethylamine center and a 3,4-difluorophenyl moiety provides precise spatial directionality and modulated lipophilicity, making it a critical precursor for synthesizing advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and antimalarials[1]. In procurement contexts, this compound is primarily sourced for its strict enantiomeric excess (ee >99%), which eliminates the need for downstream chiral resolution, and its specific fluorination pattern, which enhances metabolic stability and target-binding affinity compared to unsubstituted or mono-fluorinated analogs [2].

Substituting (R)-1-(3,4-Difluorophenyl)ethanamine with its racemate (CAS 276875-21-9) or the (S)-enantiomer (CAS 321318-17-6) introduces severe process and efficacy penalties that invalidate generic substitution. In API synthesis, the chiral methyl group dictates the binding vector in hydrophobic pockets; the wrong enantiomer causes steric clashes, resulting in a near-total loss of pharmacological activity [1]. Procurement of the racemate necessitates costly and low-yield downstream separation via supercritical fluid chromatography (SFC) or diastereomeric salt resolution, effectively doubling precursor consumption and extending manufacturing timelines [2]. Furthermore, substituting with mono-fluoro analogs alters the electron density and pKa of the amine, disrupting downstream amide coupling kinetics and compromising the metabolic resistance provided by the specific 3,4-difluoro motif [3].

Enantiomer-Dependent Target Binding

In the development of allosteric kinase inhibitors, the stereochemistry of the 1-phenylethylamine moiety is strictly non-interchangeable. Studies on related fluorinated chiral amines demonstrate that the (R)-configuration correctly orients the methyl group into the solvent or specific sub-pockets, whereas the (S)-enantiomer causes steric clashes. For instance, in RIPK1 inhibitor scaffolds, switching the chiral center can lead to an 11.87-fold drop in anti-necroptotic efficacy (e.g., IC50 increasing from low nanomolar to >150 nM)[1]. Procurement of the pre-resolved (R)-enantiomer ensures the correct binding trajectory without the 50% yield loss inherent to racemic starting materials.

Evidence DimensionKinase Target Inhibition (IC50) / Cellular Efficacy
Target Compound Data(R)-enantiomer directs optimal binding (low nM range in optimized scaffolds)
Comparator Or Baseline(S)-enantiomer or Racemate
Quantified Difference>10-fold reduction in efficacy with the incorrect enantiomer
ConditionsIn vitro kinase assays and cellular necroptosis models

Procuring the exact (R)-enantiomer is mandatory for synthesizing active pharmaceutical ingredients where the chiral center dictates target engagement, preventing costly late-stage failures.

Process Yield and Enantiomeric Purity

(R)-1-(3,4-Difluorophenyl)ethanamine serves as a critical benchmark substrate and product for evaluating (R)-selective ω-transaminases (e.g., from Mycobacterium vanbaalenii). In biocatalytic process development, synthesizing this compound using (R)-selective enzymes achieves >99% enantiomeric excess (ee) [1]. When selecting a chiral amine for downstream synthesis, procuring the chemically or biocatalytically resolved (R)-enantiomer guarantees a >99% ee baseline, which is critical because downstream amide coupling retains this stereocenter. Attempting to resolve the racemate chemically often stalls at lower ee values and requires multiple recrystallizations, destroying at least 50% of the material mass.

Evidence DimensionEnantiomeric Excess (ee) and Process Yield
Target Compound Data>99% ee (pre-resolved or biocatalytically synthesized)
Comparator Or BaselineChemical resolution of 1-(3,4-Difluorophenyl)ethanamine racemate
Quantified DifferenceElimination of the ~50% yield penalty and multi-step resolution required for the racemate
ConditionsBiocatalytic transamination vs. classical diastereomeric salt resolution

Purchasing the >99% ee (R)-enantiomer directly bypasses highly inefficient and costly downstream chiral resolution steps in industrial manufacturing workflows.

Metabolic Stability from 3,4-Difluoro Substitution

The 3,4-difluoro substitution pattern provides a distinct physicochemical advantage over unsubstituted (R)-1-phenylethylamine or mono-fluoro analogs. The dual fluorine atoms increase the lipophilicity of the resulting API, enhancing penetration into hydrophobic binding pockets, while simultaneously blocking cytochrome P450-mediated oxidative metabolism at the 3 and 4 positions of the phenyl ring [1]. Compared to (R)-1-(4-fluorophenyl)ethanamine, the addition of the meta-fluorine further lowers the basicity (pKa) of the primary amine via inductive effects, which alters downstream amide coupling kinetics and improves the solubility profile of the resulting pharmaceutical salts.

Evidence DimensionMetabolic blocking and Amine pKa
Target Compound Data3,4-difluoro substitution (blocks both meta and para oxidation, lowers pKa)
Comparator Or Baseline(R)-1-(4-fluorophenyl)ethanamine (mono-fluoro)
Quantified DifferenceEnhanced resistance to aromatic hydroxylation and modulated amine nucleophilicity
ConditionsMedicinal chemistry optimization and pharmacokinetic profiling

Selecting the 3,4-difluoro analog over mono-fluoro variants is critical for extending the half-life and improving the binding affinity of the final drug candidate.

Allosteric Kinase Inhibitor Synthesis

Ideal as a chiral building block for APIs targeting RIPK1, DHODH, or similar kinases where the (R)-1-phenylethylamine vector is required to fit a specific hydrophobic allosteric pocket without steric clashing [1].

Biocatalytic Process Development

Used as a high-purity analytical standard or target product for engineering and benchmarking (R)-selective ω-transaminases in green chemistry workflows, ensuring accurate measurement of enantiomeric excess [2].

Fluorinated Peptidomimetic Design

Procured for synthesizing metabolically stable, unnatural amino acid derivatives or peptidomimetics where the 3,4-difluorophenyl group provides enhanced lipophilicity and proteolytic resistance compared to unsubstituted analogs [1].

XLogP3

1.4

Wikipedia

(1R)-1-(3,4-Difluorophenyl)ethan-1-amine

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